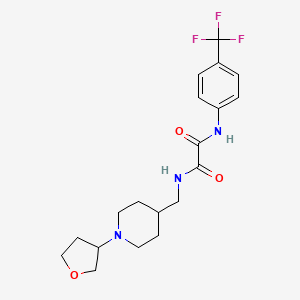

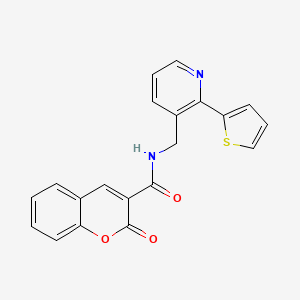

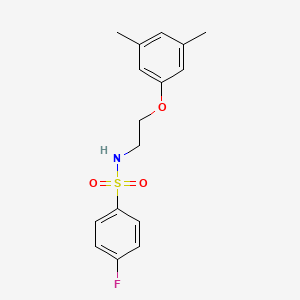

![molecular formula C12H19F3N2O4 B2797580 (3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid CAS No. 2241140-14-5](/img/structure/B2797580.png)

(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrole carboxamides are a class of compounds that have been studied for their potential biological activities . They are often used in the synthesis of pyrrole-imidazole alkaloids (PIA), which are sponge-derived secondary metabolites . These alkaloids have a broad range of biological activities and display interesting skeletal diversity and complexity .

Synthesis Analysis

The synthesis of pyrrole carboxamides involves various strategies, ranging from classical amide bond forming processes to non-traditional bond formation including the de novo synthesis of the pyrrole itself . For example, one method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis

Pyrrole carboxamides can undergo a variety of chemical reactions. For instance, they can participate in metal-catalyzed conversions of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . They can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Scientific Research Applications

Synthesis and Reactivity

The work by Hugener and Heimgartner (1995) discusses the boron trifluoride-catalyzed reactions of 3-amino-2H-azirines with carboxylic acid derivatives, leading to the formation of 4-amino-1,5-dihydro-2H-pyrrol-2-ones and related compounds. This study highlights the synthetic versatility of related compounds in organic synthesis, suggesting potential pathways for synthesizing complex molecules including pyrrole derivatives (Hugener & Heimgartner, 1995).

In another study, Kumar and Mashelker (2007) reported the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, indicating the importance of heterocyclic chemistry in developing compounds with potential pharmacological activities (Kumar & Mashelker, 2007).

Potential Applications in Material Science

- The facile synthesis and X-ray crystal structure of 2,3,7,8-tetramethyl-2,2′-dipyrrin trifluoroacetate reported by Datta and Lightner (2008) illustrate the application of similar compounds in material science, particularly in the development of molecular structures with potential applications in optoelectronics and photophysics (Datta & Lightner, 2008).

Applications in Heterocyclic Chemistry

- Ergun et al. (2014) described the synthesis of thio- and furan-fused heterocycles, demonstrating the role of similar compounds in the development of novel heterocyclic structures with potential applications in pharmaceuticals and organic materials (Ergun et al., 2014).

Future Directions

properties

IUPAC Name |

(3aS,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.C2HF3O2/c1-3-12(2)9(13)10-6-11-4-8(10)5-14-7-10;3-2(4,5)1(6)7/h8,11H,3-7H2,1-2H3;(H,6,7)/t8-,10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGPWKYHAHPHBN-GNAZCLTHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C12CNCC1COC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)[C@]12CNC[C@H]1COC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2797498.png)

![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)

![6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B2797513.png)